molecular formula C12H11N3O B1234277 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole CAS No. 74317-45-6

3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole

Cat. No.: B1234277
CAS No.: 74317-45-6
M. Wt: 213.23 g/mol
InChI Key: VWXMRYZUBOAGIS-UHFFFAOYSA-N
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Description

3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole (N-OH-Trp-P-2) is the direct-acting, mutagenic metabolite of the heterocyclic amine carcinogen 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) . This compound is a vital tool for researchers investigating the mechanisms of chemical carcinogenesis and DNA damage. It is formed from its parent compound, Trp-P-2, through metabolic activation . In vitro studies demonstrate that N-OH-Trp-P-2 reacts with DNA, leading to covalent adducts. The primary DNA adduct has been identified as 3-(C8-guanyl)amino-1-methyl-5H-pyrido[4,3-b]indole (Gua-Trp-P-2), which is considered a critical initial event in the carcinogenic process triggered by Trp-P-2 . Furthermore, N-OH-Trp-P-2 induces direct DNA damage, including the inactivation of transforming DNA and the production of single-strand breaks in supercoiled circular DNA under neutral conditions . Research indicates that the DNA-cleaving activity is likely mediated by active oxygen radicals generated during the oxidative degradation of N-OH-Trp-P-2, a process that can be inhibited by catalase . The compound also undergoes a superoxide dismutase (SOD)-mediated reversible conversion into its nitroso derivative [3-nitroso-1-methyl-5H-pyrido[4,3-b]indole], which may serve as a stable reservoir for mutagenic activity in biological systems . This product is intended For Research Use Only and is not approved for human or diagnostic use.

Properties

IUPAC Name

N-(1-methyl-5H-pyrido[4,3-b]indol-3-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-7-12-8-4-2-3-5-9(8)14-10(12)6-11(13-7)15-16/h2-6,14,16H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXMRYZUBOAGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3NC2=CC(=N1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70225329
Record name 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole
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Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74317-45-6
Record name N-Hydroxy-1-methyl-5H-pyrido[4,3-b]indol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74317-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074317456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Metabolic Activation Pathway

Trp-P-2 undergoes metabolic activation in vitro through incubation with liver microsomes isolated from rats pretreated with enzyme inducers such as methylcholanthrene (MC) or phenobarbital (PB). The cytochrome P-450-dependent monooxygenase system facilitates this conversion, producing the N-hydroxylated derivative as the ultimate carcinogenic form. Studies demonstrate that microsomes from MC-treated rats exhibit significantly higher N-hydroxylation activity compared to those from untreated or PB-treated rats, underscoring the role of enzyme induction in optimizing synthesis.

Optimization of Enzymatic Activity

The efficiency of enzymatic synthesis depends on the source and pretreatment of microsomes. A comparative analysis of microsomal activity revealed the following trends:

Microsomal SourceN-Hydroxylation Activity (mol/min/mol P450)
MC + PB-treated rats2.41 ± 0.19
MC-treated rats1.92 ± 0.21
PB-treated rats0.048 ± 0.017
Untreated ratsNo detectable activity

These data indicate that co-administration of MC and PB synergistically enhances enzyme activity, likely through upregulation of specific P-450 isozymes. The reaction mixture typically includes NADPH as a cofactor, sustaining the redox cycle necessary for hydroxylation.

Analytical Validation

High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) enables precise quantification of the N-hydroxylated product. This method achieves a linear detection range of 0.3–340 pmol, with a sensitivity limit nearing 1 pmol, ensuring accurate monitoring of synthesis efficiency.

Chemical Synthesis Approaches

While enzymatic methods dominate the literature, chemical hydroxylation of Trp-P-2 offers an alternative route. However, detailed protocols remain scarce, and existing studies emphasize indirect evidence of chemical activation.

Hydroxylating Agents and Reaction Conditions

Chemical synthesis likely involves hydroxylamine derivatives or peroxide-based systems to introduce the hydroxyamino group. For example, hydroxylamine-O-sulfonic acid has been used in analogous systems to N-hydroxylate aromatic amines, though specific applications to Trp-P-2 require further validation. Reaction conditions such as pH, temperature, and solvent polarity critically influence yield, with acidic or neutral media favoring stability of the hydroxyamino product.

Challenges in Chemical Synthesis

The spontaneous degradation of this compound in aqueous solutions complicates isolation. Stabilizing agents like cysteamine have been shown to inhibit degradation, suggesting their utility in chemical synthesis protocols. Nevertheless, the lack of explicit literature on chemical routes highlights the need for further research into non-enzymatic methodologies.

Comparative Analysis of Synthesis Strategies

Enzymatic methods currently outperform chemical approaches in specificity and yield. The use of MC-induced microsomes provides a 50-fold increase in activity compared to PB-treated systems, making it the preferred method for large-scale production . In contrast, chemical synthesis faces hurdles related to side reactions and product instability, though it avoids the ethical and logistical challenges of animal-derived enzymes.

Scientific Research Applications

Chemical Properties and Mechanism of Action

3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole is derived from 3-amino-1-methyl-5H-pyrido(4,3-b)indole through metabolic activation. The compound exhibits a strong mutagenic potential due to its ability to covalently bind to DNA, leading to strand cleavage. The mechanism involves oxidative degradation that generates reactive oxygen species, which facilitate DNA damage .

Chemistry

  • DNA Damage Studies : The compound is utilized in research to elucidate the mechanisms of DNA damage and repair. It serves as a model for studying how mutagenic compounds interact with genetic material.

Biology

  • Mutagenesis Research : this compound is employed to investigate the mutagenic effects of carcinogens. Studies have shown that it can induce single-strand breaks in DNA under neutral conditions .

Medicine

  • Cancer Research : Understanding the molecular basis of cancer is another critical application. Research indicates that this compound's ability to cause DNA damage is central to its carcinogenic potential. It has been studied for its role in the development of liver tumors in animal models .

Industry

  • Mutagenicity Assays : The compound is used in developing assays for detecting mutagenic substances. Its strong mutagenic properties make it an ideal candidate for testing the efficacy of various compounds in mutagenicity screening.

Case Study 1: DNA Strand Cleavage

In vitro studies demonstrated that this compound can cause significant DNA strand cleavage. When tested on Bacillus subtilis transforming DNA and supercoiled circular DNA (φX174RFI), the compound produced observable single-strand breaks, highlighting its potential as a tool for studying DNA damage mechanisms .

Case Study 2: Carcinogenic Activity

A long-term study on rats fed with 3-amino-1-methyl-5H-pyrido(4,3-b)indole (the precursor of this compound) revealed a correlation between exposure and the development of liver tumors. This study underscores the importance of understanding the metabolic pathways leading to the formation of this mutagenic compound .

Mechanism of Action

Comparison with Similar Compounds

3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole is unique in its strong mutagenic and DNA-cleaving properties. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific structures and the enzymes involved in their activation .

Biological Activity

3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole, also known as Trp-P-2(NHOH), is a metabolite derived from the pyrolysis of tryptophan. This compound has garnered attention due to its potential biological activities, particularly in terms of mutagenicity, carcinogenicity, and antioxidative properties. This article explores the biological activity of this compound through various studies and findings.

This compound is synthesized from its precursor, 3-amino-1-methyl-5H-pyrido(4,3-b)indole (Trp-P-2), via hydroxylation. The compound has been shown to exhibit various chemical reactions that contribute to its biological activity, including DNA modification and interaction with cellular components.

1. Mutagenicity and Carcinogenicity

Research indicates that this compound is a potent mutagen. In studies involving the Ames test, it has been demonstrated to induce mutations in Salmonella strains, which are commonly used to assess the mutagenic potential of compounds. Notably, Trp-P-2(NHOH) was found to be more active than its parent compound Trp-P-2 in inducing mutations .

In long-term feeding studies with ACI rats, Trp-P-2 was shown to induce liver tumors, indicating its carcinogenic potential. Of the twenty rats fed a diet containing 0.01% Trp-P-2 for an extended period, several developed neoplastic liver nodules . This highlights the compound's role as a significant risk factor for liver cancer.

2. Antimutagenic and Antioxidative Properties

Interestingly, while Trp-P-2(NHOH) is primarily recognized for its mutagenic effects, it also exhibits antimutagenic properties under certain conditions. For instance, compounds derived from white tea have been shown to inhibit the mutagenicity of 3-hydroxyamino derivatives in Salmonella assays . This suggests that dietary components may mitigate some of the harmful effects associated with this compound.

Furthermore, studies have indicated that Trp-P-2(NHOH) can undergo reversible oxidation mediated by superoxide dismutase (SOD), which may contribute to its antioxidative activity . This dual nature—acting as both a mutagen and an antioxidant—underscores the complex biological behavior of this compound.

Table 1: Summary of Biological Activities of this compound

Activity Findings
MutagenicityInduces mutations in Salmonella strains; more potent than Trp-P-2
CarcinogenicityInduces liver tumors in ACI rats after prolonged exposure
AntimutagenicityInhibited by dietary components like white tea
AntioxidativeUndergoes oxidation mediated by SOD; potential for antioxidative effects

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound interacts with DNA, leading to modifications that can result in mutations.
  • Reactive Oxygen Species (ROS) : Its ability to generate or scavenge ROS plays a crucial role in its antioxidative properties.
  • Enzyme Modulation : The compound may influence various enzymes involved in metabolic pathways related to carcinogenesis.

Q & A

Q. How is Trp-P-2(NHOH) metabolically activated, and what experimental models are used to study its genotoxicity?

Trp-P-2(NHOH) is the N-hydroxylated metabolite of the heterocyclic amine carcinogen Trp-P-2, formed via cytochrome P450-mediated oxidation. Experimental models include:

  • In vitro metabolic activation : Rat liver microsomes or recombinant enzymes (e.g., CYP1A2) are used to convert Trp-P-2 to Trp-P-2(NHOH) .
  • Cellular assays : Mouse FM3A cells treated with Trp-P-2(NHOH) show intracellular superoxide generation and DNA single-strand breaks, detectable via nitroblue tetrazolium staining and comet assays, respectively .
  • DNA adduct analysis : 32^{32}P-postlabeling or mass spectrometry identifies covalent DNA adducts, such as dG-C8-Trp-P-2, formed by reactive intermediates .

Q. What are the primary experimental methods to detect DNA damage induced by Trp-P-2(NHOH)?

  • Nitroblue tetrazolium (NBT) staining : Visualizes intracellular superoxide production in viable cells (e.g., FM3A cells) by formazan formation .
  • Single-cell gel electrophoresis (Comet assay) : Quantifies DNA strand breaks in cells exposed to Trp-P-2(NHOH) .
  • Adduct-specific antibodies : Immunoassays (e.g., ELISA) or immunohistochemistry detect Trp-P-2-DNA adducts in tissues .

Q. How is Trp-P-2(NHOH) classified in carcinogenicity studies, and what implications does this have for experimental design?

The International Agency for Research on Cancer (IARC) classifies Trp-P-2 as Group 2B ("possibly carcinogenic to humans"). Key considerations include:

  • Dose-response studies : Use sub-micromolar concentrations to mimic dietary exposure levels in rodent models .
  • Metabolic competency : Ensure test systems (e.g., primary hepatocytes) express CYP1A2 and N-acetyltransferases for proper metabolic activation .

Advanced Research Questions

Q. What is the role of superoxide dismutase (SOD) in modulating Trp-P-2(NHOH)-induced oxidative DNA damage?

Trp-P-2(NHOH) undergoes autoxidation, generating superoxide (O2O_2^-) and nitric oxide (NO), which form peroxynitrite (ONOOONOO^-), a potent DNA-damaging agent. SOD catalyzes the dismutation of O2O_2^- to H2O2H_2O_2, altering redox dynamics:

  • Mechanistic studies : Electron paramagnetic resonance (EPR) spin trapping detects radical intermediates in Trp-P-2(NHOH)-treated cells .
  • SOD inhibition : Use diethyldithiocarbamate (DDC) to suppress SOD activity, exacerbating oxidative stress and DNA damage .

Q. How do Trp-P-2(NHOH) adducts compare structurally and mechanistically to those formed by other heterocyclic amines (e.g., PhIP, MeIQx)?

  • Adduct specificity : Trp-P-2(NHOH) forms C8-guanine adducts via arylnitrenium ion intermediates, whereas PhIP primarily forms N2^2-acetylated dG adducts. Comparative studies use LC-MS/MS with isotopically labeled standards .
  • Mutagenic hotspots : Site-specific mutagenesis in Salmonella TA98 strains reveals Trp-P-2 adducts preferentially induce frameshift mutations in repetitive sequences .

Q. What advanced analytical techniques are used to resolve contradictions in Trp-P-2(NHOH) metabolic stability across experimental systems?

  • Stable isotope tracing : 13^{13}C/15^{15}N-labeled Trp-P-2(NHOH) tracks metabolic flux and identifies unstable intermediates (e.g., nitroso derivatives) in microsomal incubations .
  • Kinetic modeling : Compartmental models integrate data from hepatic clearance assays and cellular uptake studies to predict systemic exposure .

Methodological Notes

  • Cell line selection : FM3A murine mammary carcinoma cells are optimal for studying Trp-P-2(NHOH)-induced oxidative stress due to high SOD expression and reproducible DNA damage responses .
  • Adduct quantification : Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry achieves attomolar sensitivity for Trp-P-2-DNA adducts .
  • Contradiction management : Discrepancies in metabolic activation efficiency (e.g., inter-species CYP1A2 variability) are addressed using humanized transgenic mouse models .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole
Reactant of Route 2
3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole

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